
3-Fluoro-4-hydroxyphenylacetic acid
Overview
Description
3-Fluoro-4-hydroxyphenylacetic acid: is an organic compound with the molecular formula C8H7FO3 . It features a fluorine atom and a hydroxyl group substituted on a phenylacetic acid structure. This compound appears as a white crystalline powder and is soluble in water and common organic solvents such as alcohols and ethers .
Preparation Methods
Synthetic Routes and Reaction Conditions: One method to prepare 3-Fluoro-4-hydroxyphenylacetic acid involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . The reaction conditions typically include:
Temperature: Moderate heating
Solvent: Aqueous or organic solvent
Catalyst: Cuprous hydroxide
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the process would likely involve similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-hydroxyphenylacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: 3-Fluoro-4-hydroxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxyphenylethanol.
Substitution: 3-Amino-4-hydroxyphenylacetic acid or 3-Thio-4-hydroxyphenylacetic acid.
Scientific Research Applications
Medical Diagnostics
One of the most notable applications of 3-Fluoro-4-hydroxyphenylacetic acid is in the field of medical diagnostics, particularly for detecting Clostridium difficile infections.
Case Study: Detection of Clostridium difficile
A significant study utilized FHPAA as a designer enzyme substrate in a method aimed at enhancing the specificity of headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) techniques for detecting Clostridium difficile. The study demonstrated that FHPAA decarboxylates in the presence of C. difficile, liberating 2-fluoro-4-methylphenol, a volatile organic compound characteristic of this bacterium. This approach provided a rapid and specific diagnostic tool, improving the accuracy of detecting infections compared to traditional culture methods .
Environmental Analysis
FHPAA has also been explored for its potential in environmental monitoring, particularly in assessing volatile organic compounds (VOCs) associated with health-related research.
Case Study: VOC Determination
In a review focusing on the determination of VOCs, FHPAA was identified as a key substrate for studying metabolic byproducts in stool samples from patients suspected of having C. difficile infections. The study highlighted how FHPAA could aid in identifying specific fatty acids produced during bacterial metabolism, thus serving as an indirect marker for infection. This method offers a non-invasive approach to screening, which could be crucial for early diagnosis and treatment .
Pharmaceutical Development
The pharmaceutical industry is another area where this compound shows promise. Its structural characteristics allow it to serve as an intermediate in synthesizing various therapeutic agents.
Potential Synthesis Applications
FHPAA can be utilized in the synthesis of compounds targeting different biological pathways due to its ability to modify phenolic structures. For instance, it can be involved in creating derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties compared to existing drugs .
Data Summary Table
Application Area | Specific Use Case | Methodology/Technique | Key Findings/Results |
---|---|---|---|
Medical Diagnostics | Detection of C. difficile | HS-SPME-GC-MS | Enhanced specificity; rapid detection through decarboxylation |
Environmental Analysis | VOC determination from stool samples | Gas chromatography with methylation | Identification of fatty acids as markers for bacterial metabolism |
Pharmaceutical Development | Synthesis of therapeutic intermediates | Chemical synthesis methods | Potential for improved drug properties through phenolic modifications |
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxyphenylacetic acid involves its interaction with various molecular targets, including serotonin, dopamine, and norepinephrine receptors. It modulates the activity of these receptors, influencing neurotransmitter levels and signaling pathways . The exact molecular pathways and targets are still under investigation, but its effects on neurotransmitter systems make it a compound of interest in neurochemical research .
Comparison with Similar Compounds
- 4-Hydroxyphenylacetic acid
- 3-Fluoro-4-methoxyphenylacetic acid
- 3,4-Difluorophenylacetic acid
Comparison: 3-Fluoro-4-hydroxyphenylacetic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenylacetic acid structure. This combination imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets, compared to similar compounds .
Biological Activity
3-Fluoro-4-hydroxyphenylacetic acid (CAS 458-09-3) is a fluorinated aromatic compound that has garnered interest due to its biological activities, particularly in neuropharmacology. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₇FO₃
- Molecular Weight : 170.14 g/mol
- Melting Point : 131°C to 135°C
- Appearance : White to beige crystalline powder
Property | Value |
---|---|
CAS Number | 458-09-3 |
Assay | ≥97.5% |
Storage Conditions | Room Temperature |
Biological Activity
This compound exhibits several biological activities that are primarily linked to its interactions with neurotransmitter systems. Research indicates that it has serotonergic, dopaminergic, and noradrenergic actions, which may contribute to its potential therapeutic effects.
Neuropharmacological Effects
-
Serotonergic Activity :
- The compound has been shown to influence serotonin receptors, which play a critical role in mood regulation and anxiety disorders. Studies suggest that it may enhance serotonergic transmission, potentially offering antidepressant effects.
-
Dopaminergic Activity :
- Research indicates that this compound can modulate dopaminergic pathways, which are crucial in the treatment of disorders such as Parkinson's disease and schizophrenia. Its ability to affect dopamine levels may also influence reward pathways and motivation.
-
Noradrenergic Activity :
- The compound's interaction with noradrenergic systems suggests potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Neurotransmitter Modulation :
A study published in Neurochemical Research examined the effects of the compound on neurotransmitter levels in rat models. Results indicated a significant increase in serotonin and dopamine levels post-administration, suggesting its potential as a mood enhancer . -
Toxicological Assessment :
Toxicity studies have shown that while the compound can cause skin and eye irritation (H315, H319), it has a relatively low toxicity profile when used within recommended dosages .
Applications and Future Directions
Given its diverse biological activities, this compound may have several applications:
- Pharmaceutical Development : The compound could serve as a lead structure for developing new antidepressants or treatments for neurodegenerative diseases.
- Research Tool : Its ability to modulate neurotransmitter systems makes it valuable for studying various neurological conditions.
Properties
IUPAC Name |
2-(3-fluoro-4-hydroxyphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFBZAHYMOSSGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196622 | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-09-3 | |
Record name | 3-Fluoro-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Fluoro-4-hydroxyphenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-4-hydroxyphenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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